molecular formula C25H18O2 B116638 9,9-Bis(4-hydroxyphenyl)fluorene CAS No. 3236-71-3

9,9-Bis(4-hydroxyphenyl)fluorene

Cat. No.: B116638
CAS No.: 3236-71-3
M. Wt: 350.4 g/mol
InChI Key: YWFPGFJLYRKYJZ-UHFFFAOYSA-N
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Description

9,9-Bis(4-hydroxyphenyl)fluorene is a bisphenol compound characterized by a cardo-ring structure. It is an important raw material used in the production of various high-performance polymers, including epoxy resins, polycarbonates, and acrylic resins. This compound is known for its high thermal stability and excellent optical properties, making it valuable in multiple industrial applications .

Biochemical Analysis

Biochemical Properties

9,9-Bis(4-hydroxyphenyl)fluorene plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups, which act as catalysts in the condensation reaction of 9-fluorenone and phenol . These interactions are crucial for the compound’s synthesis and its subsequent applications in producing high-performance materials.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been demonstrated to act as an effective clathrate host, forming inclusion compounds with acetonitrile and ethanol . These interactions can impact cellular processes by altering the availability and activity of specific molecules within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to form stable complexes with various molecules, thereby modulating their activity. For example, it has been shown to interact with methanesulfonic acid, forming a stable complex that can influence the compound’s biochemical properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. Studies have shown that the compound remains stable under specific conditions, but its long-term effects on cellular function can vary. For instance, the inclusion compounds formed with acetonitrile and ethanol exhibit different thermal stability, which can influence the compound’s activity over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing the stability and performance of certain materials. At higher doses, it can cause toxic or adverse effects. Studies have shown that the compound’s impact on cellular function and metabolism can be dose-dependent, with higher doses leading to increased toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s structure allows it to participate in reactions that influence metabolic flux and metabolite levels. For example, it has been shown to interact with bifunctional ionic liquids, which act as catalysts in its synthesis and subsequent metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function. For instance, the compound’s ability to form inclusion compounds with acetonitrile and ethanol can impact its distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound’s structure and interactions with specific targeting signals or post-translational modifications direct it to specific compartments or organelles within the cell. This localization can influence the compound’s biochemical properties and its impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 9,9-Bis(4-hydroxyphenyl)fluorene is typically synthesized through the condensation reaction of 9-fluorenone and phenol under acidic catalysis. Various catalysts can be used, including inorganic acids, organic acids, heteropoly acids, solid acids, and acidic ionic liquids. The reaction conditions often involve temperatures ranging from 20°C to 100°C and the presence of co-catalysts such as thiol or thioglycolic acid to enhance the reaction rate .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups. These ionic liquids not only act as catalysts but also improve the selectivity and yield of the desired product. The use of such green solvents and catalysts aligns with sustainable production practices .

Chemical Reactions Analysis

Types of Reactions: 9,9-Bis(4-hydroxyphenyl)fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various high-performance polymers such as epoxy resins, polycarbonates, and acrylic resins .

Scientific Research Applications

9,9-Bis(4-hydroxyphenyl)fluorene has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Bisphenol A (BPA): Another widely used bisphenol with similar applications but different structural properties.

    Bisphenol S (BPS): Known for its use in thermal paper and as a BPA substitute.

    Bisphenol F (BPF): Used in the production of epoxy resins and coatings .

Uniqueness: 9,9-Bis(4-hydroxyphenyl)fluorene stands out due to its cardo-ring structure, which imparts high thermal stability and excellent optical properties. These characteristics make it particularly valuable in applications requiring high-performance materials .

Properties

IUPAC Name

4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O2/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16,26-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFPGFJLYRKYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5037731
Record name 4,4'-(9H-Fluorene-9,9-diyl)diphenol
Source EPA DSSTox
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Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3236-71-3
Record name 9,9′-Bis(4-hydroxyphenyl)fluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3236-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4,4'-(9H-fluoren-9-ylidene)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4,4'-(9H-fluoren-9-ylidene)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-(9H-Fluorene-9,9-diyl)diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5037731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,9-bis(4-hydroxyphenyl)fluorene
Source European Chemicals Agency (ECHA)
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Record name 9,9-Bis(4-hydroxyphenyl)fluorene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

9,9-Bis(4-hydroxyphenyl)fluorene
9,9-Bis(4-hydroxyphenyl)fluorene
9,9-Bis(4-hydroxyphenyl)fluorene
9,9-Bis(4-hydroxyphenyl)fluorene

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